Enantiomeric Purity vs Racemic Mixture
(R)-6-Bromo Phenylephrine Hydrochloride (CAS 1391067-95-0) is specified as the single (R)-enantiomer with defined stereochemistry at the β-carbon, in contrast to racemic 6-Bromo Phenylephrine Hydrochloride (CAS 1391053-54-5), which contains an equimolar mixture of (R)- and (S)-enantiomers. The structural distinction is confirmed by the InChIKey: the (R)-enantiomer bears the stereochemistry-specific key VITXUJKAFSLXMY-FVGYRXGTSA-N, whereas the racemic mixture is VITXUJKAFSLXMY-UHFFFAOYSA-N (stereochemistry unspecified) [1]. For the parent phenylephrine scaffold, the (R)-enantiomer exhibits an enantiomeric activity ratio (R/S) of approximately 420 at α₁-adrenergic receptors; the (S)-enantiomer is substantially less active [2]. By class-level inference, the (R)-6-bromo enantiomer is expected to similarly carry the dominant pharmacological activity, making the racemic mixture an imprecise substitute for studies requiring defined stereochemical identity.
| Evidence Dimension | Stereochemical identity and enantiomeric specification |
|---|---|
| Target Compound Data | InChIKey: VITXUJKAFSLXMY-FVGYRXGTSA-N (stereochemistry specified); single (R)-enantiomer |
| Comparator Or Baseline | Rac 6-Bromo Phenylephrine HCl (CAS 1391053-54-5): InChIKey VITXUJKAFSLXMY-UHFFFAOYSA-N (stereochemistry unspecified); 1:1 (R):(S) mixture |
| Quantified Difference | Parent phenylephrine (R/S) enantiomeric activity ratio = 420 at α₁ receptors (class-level inference for brominated analog) |
| Conditions | InChIKey derived from PubChem CID 71314283; enantiomeric activity ratio from published receptor binding data for phenylephrine (PMC Table 2) |
Why This Matters
For receptor binding assays, functional pharmacology studies, and chiral analytical method development, the defined single enantiomer eliminates the confounding 50% contamination by the substantially less active (S)-enantiomer present in the racemic mixture.
- [1] PubChem. (R)-6-Bromo Phenylephrine Hydrochloride (CID 71314283). InChIKey: VITXUJKAFSLXMY-FVGYRXGTSA-N. Compare with rac 6-Bromo Phenylephrine Hydrochloride (CID 71314281), InChIKey: VITXUJKAFSLXMY-UHFFFAOYSA-N. View Source
- [2] PMC Table 2. Enantiomeric Activity Ratio (R/S) in Receptor Binding: Phenylephrine Alpha-1 ratio = 420. (Reference [48] in source: Ruffolo RR Jr. Stereoselectivity in adrenergic agonists and adrenergic blocking agents. In: Ariëns EJ, Soudijn W, Timmermans PBMWM, eds. Stereochemistry and Biological Activity of Drugs. Oxford: Blackwell; 1983:103-125.) View Source
